[1-(4-Azidobenzoyl)piperidin-3-yl]methanol
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Overview
Description
[1-(4-Azidobenzoyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with an azidobenzoyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Azidobenzoyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azidobenzoyl Group: This step involves the acylation of the piperidine ring with 4-azidobenzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Methanol Moiety: The final step involves the reduction of a suitable intermediate to introduce the methanol group, often using a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the azido group, potentially converting it to an amine.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the azido group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(4-Azidobenzoyl)piperidin-3-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-Azidobenzoyl)piperidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets through the azido group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Aminobenzoyl)piperidin-3-yl]methanol: Similar structure but with an amino group instead of an azido group.
[1-(4-Nitrobenzoyl)piperidin-3-yl]methanol: Contains a nitro group, which can undergo different chemical reactions compared to the azido group.
[1-(4-Hydroxybenzoyl)piperidin-3-yl]methanol:
Uniqueness
- The presence of the azido group in [1-(4-Azidobenzoyl)piperidin-3-yl]methanol makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different substituents.
Properties
IUPAC Name |
(4-azidophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-16-15-12-5-3-11(4-6-12)13(19)17-7-1-2-10(8-17)9-18/h3-6,10,18H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGJUKUKBLFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N=[N+]=[N-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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